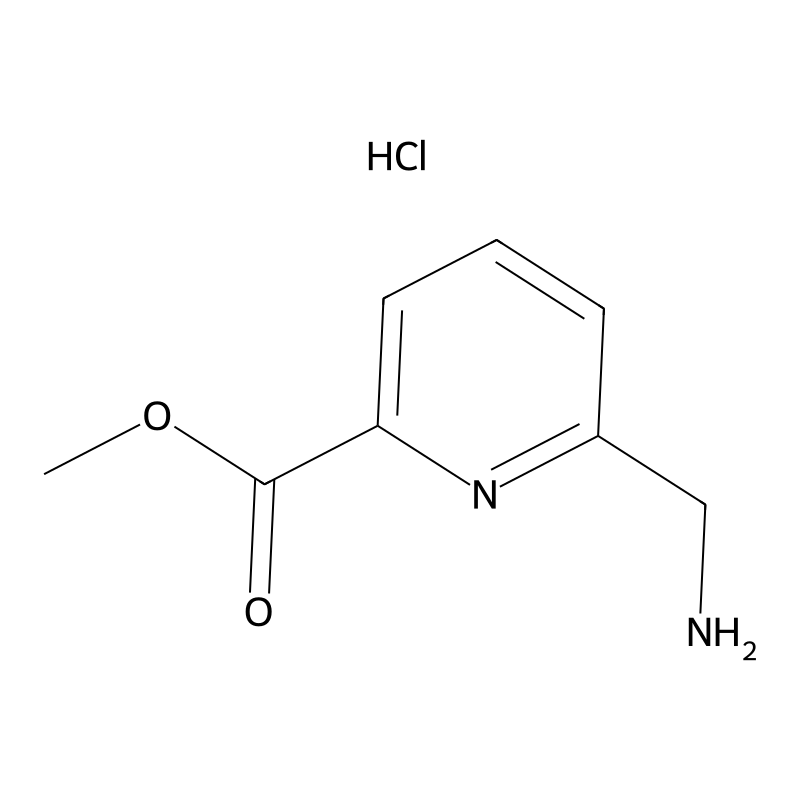

Methyl 6-(aminomethyl)picolinate hydrochloride

Content Navigation

Synthesizing bifunctional chelators often requires in-house esterification or handling unstable free bases, causing delays and batch inconsistency. Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8) offers a ready-to-use, stable alternative. · Eliminates 16-hour reflux esterification, accelerating workflow. · Enables 68Ga radiolabeling at 37°C, preserving biomolecule integrity. · Hydrochloride salt ensures accurate weighing and reproducible yields. Streamline your chelator synthesis with a reliable building block.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Methyl 6-(aminomethyl)picolinate hydrochloride is a bifunctional organic building block essential for synthesizing advanced picolinate-based chelating agents. Its structure incorporates a picolinate core for metal coordination and a terminal aminomethyl group that serves as a reactive handle for conjugation to other molecules, such as peptides or antibodies. [1] The compound is provided as a hydrochloride salt, a stable, solid form that enhances its utility and reliability as a chemical reagent in multi-step synthetic workflows, particularly in the development of radiopharmaceuticals and other metal-binding conjugates. [2]

Synthesis Fit

Procuring the parent carboxylic acid, 6-(aminomethyl)picolinic acid, necessitates an additional, resource-intensive esterification step, which typically involves prolonged heating under acidic conditions (e.g., 16 hours of reflux) and introduces subsequent purification challenges. This in-house processing increases labor costs, extends timelines, and creates opportunities for batch-to-batch variability. Alternatively, using the free base form of the amine, while chemically similar, can compromise critical handling properties. Amine free bases are often less crystalline, more hygroscopic, and have lower long-term stability compared to their hydrochloride salt counterparts, which can lead to inaccurate weighing and poor reproducibility in sensitive, multi-step syntheses.

Substitution Risk

Milder 68Ga Radiolabeling for Sensitive Biomolecules

Picolinate-based chelators, synthesized from precursors like Methyl 6-(aminomethyl)picolinate, enable the radiolabeling of Gallium-68 (68Ga) under significantly milder conditions than the industry-standard chelator DOTA. Picolinate systems can achieve >99% radiochemical conversion at physiological pH (7.4) and body temperature (37 °C). [1] In contrast, conjugating 68Ga with DOTA requires harsh conditions, including high temperatures (80-95 °C) and acidic pH (typically ~4.0), which can degrade sensitive biological targeting vectors like peptides and antibodies. [REFS-2, REFS-3]

| Evidence Dimension | Gallium-68 Radiolabeling Conditions |

| Target Compound Data | >99% radiochemical conversion at pH 7.4 and 37 °C (for a downstream picolinate chelator) |

| Comparator Or Baseline | DOTA-conjugates require pH ~4.0 and 80-95 °C for efficient labeling |

| Quantified Difference | Enables a ~50 °C reduction in reaction temperature and neutral vs. acidic pH |

| Conditions | Aqueous buffer systems for 68Ga radiolabeling. |

This allows for the successful development of 68Ga-based PET imaging agents with heat-sensitive biomolecules that would not survive traditional DOTA labeling protocols.

Comparator: 3- or 4-position

Elimination of In-House Esterification

Procuring the pre-formed methyl ester avoids a dedicated and often lengthy esterification synthesis step starting from the parent 6-(aminomethyl)picolinic acid. Standard esterification protocols for this class of compound require refluxing the acid in methanol with a strong acid catalyst, such as concentrated sulfuric acid, for over 16 hours to achieve conversion. An alternative method involves conversion to the acid chloride with thionyl chloride followed by reaction with methanol. [1] Both routes require significant hands-on time, consumption of additional reagents, and a dedicated purification step to remove unreacted starting material and byproducts, which is eliminated by using the target compound directly.

| Evidence Dimension | Synthesis Step Requirement |

| Target Compound Data | Direct use in subsequent reaction (e.g., amide coupling) |

| Comparator Or Baseline | Requires a 16+ hour reflux esterification or a two-step acid chloride formation/esterification from 6-(aminomethyl)picolinic acid |

| Quantified Difference | Saves one full synthetic step, including >16 hours of reaction time plus workup and purification |

| Conditions | Standard laboratory or pilot-scale organic synthesis. |

This directly translates to lower labor costs, faster project completion, and a cleaner impurity profile for the subsequent reaction by starting with a well-defined, purified precursor.

Stable Hydrochloride Salt for Reproducible Handling

The hydrochloride salt form of an aminomethylpyridine derivative offers significant advantages in material handling and process reproducibility compared to its free base. As a salt, the compound is typically a non-hygroscopic, free-flowing crystalline solid, which allows for accurate weighing and dispensing. [1] Free amine bases, particularly those with polar functional groups, are more prone to absorbing atmospheric moisture and carbon dioxide, which can alter their effective molecular weight and introduce impurities over time. The enhanced stability of the HCl salt ensures greater reagent integrity during storage and contributes to more consistent reaction outcomes.

| Evidence Dimension | Physical Form & Handling Properties |

| Target Compound Data | Stable, crystalline solid as a hydrochloride salt |

| Comparator Or Baseline | The corresponding free base is potentially hygroscopic, less stable, and more susceptible to reaction with atmospheric CO2 |

| Quantified Difference | Not directly quantified, but provides qualitative improvements in stability, shelf-life, and weighing accuracy |

| Conditions | Standard laboratory storage and handling (weighing, dissolution). |

Using a stable, easy-to-handle solid reagent is critical for achieving batch-to-batch consistency and reliable results, especially in GMP or scaled-up synthesis environments.

68Ga-PET Imaging for Heat-Sensitive Biomolecules

This compound is the right choice when synthesizing bifunctional chelators intended for conjugation to temperature-sensitive biomolecules, such as certain antibodies or peptides. The ability of the resulting picolinate ligand to chelate 68Ga at 37 °C avoids the high-temperature degradation risk associated with standard DOTA-based labeling protocols. [1]

High-Throughput Synthesis of Picolinate Ligand Libraries

In discovery chemistry settings, this reagent is ideal for the rapid, parallel synthesis of novel chelators. By providing the aminomethyl and methyl picolinate functionalities in a stable, ready-to-use form, it eliminates the need for a common, time-consuming esterification step, streamlining the workflow and accelerating the generation of new molecular entities.

Reproducible Batch Production of Metal-Binding Conjugates

For process development and scale-up, the superior handling, stability, and weighing accuracy of the hydrochloride salt make it the preferred starting material. These physical properties are critical for ensuring batch-to-batch consistency and achieving reliable, reproducible yields in the synthesis of high-value final products.

Application Fit

Explore Compound Types